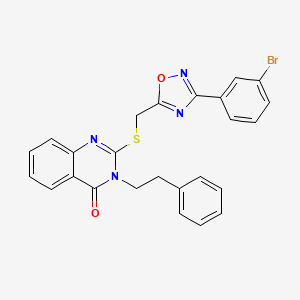

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrN4O2S/c26-19-10-6-9-18(15-19)23-28-22(32-29-23)16-33-25-27-21-12-5-4-11-20(21)24(31)30(25)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYALYUFSAQAOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one is a novel heterocyclic compound that combines oxadiazole and quinazolinone moieties. These structural features are known to impart a variety of biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 535.4 g/mol. The presence of the bromophenyl and oxadiazole groups suggests potential for diverse biological interactions.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Many oxadiazole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Quinazoline derivatives are known for their anticancer potential, often acting as inhibitors of various kinases involved in cancer progression.

- Anti-inflammatory Effects : Compounds with these structural motifs have also been associated with anti-inflammatory activities.

Antimicrobial Activity

A study focusing on the antibacterial properties of related oxadiazole compounds revealed that they exhibit potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard methods, showing promising results comparable to established antibiotics like gentamicin .

Table 1: Antibacterial Activity of Related Oxadiazole Compounds

| Compound Name | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | 50 | E. coli |

| 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one | 100 | S. aureus |

| Gentamicin | 10 | E. coli, S. aureus |

Anticancer Activity

Quinazoline derivatives are extensively studied for their anticancer properties. The compound's structure suggests it may inhibit specific kinases involved in tumor growth. Preliminary studies indicate that similar compounds have shown cytotoxic effects on various cancer cell lines, leading to apoptosis in malignant cells .

The biological activity of this compound is hypothesized to stem from its ability to interact with multiple biological targets:

- Inhibition of Kinases : The quinazoline moiety may act as a competitive inhibitor for ATP-binding sites on kinases.

- DNA Interaction : The oxadiazole group can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in cells, leading to cell death.

Case Studies

Recent literature provides insights into the synthesis and evaluation of similar compounds:

- Synthesis and Antibacterial Evaluation : A study synthesized various oxadiazole derivatives and tested their antibacterial efficacy against E. coli and Klebsiella pneumoniae, demonstrating significant activity .

- Cytotoxicity Studies : Research on quinazoline derivatives has shown that modifications at specific positions can enhance anticancer activity, indicating a structure-activity relationship that could be explored further with our compound .

Scientific Research Applications

Antimicrobial Properties

Quinazolinone derivatives have been extensively researched for their antimicrobial properties. Studies indicate that modifications to the quinazolinone core can significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one | Moderate | Moderate | |

| 1,3,4-Oxadiazolyl-quinazolin-4(3H)-ones | Significant | Significant | |

| 2-(Substituted)quinazolinones | High | Variable |

Research has shown that compounds with electron-donating groups such as methoxy can exhibit varying activity levels depending on their structural configuration and the specific bacterial strains tested.

Anticancer Activity

The compound also shows promise in anticancer research. Quinazolinone derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The introduction of the oxadiazole moiety is believed to enhance these effects.

Case Study: Anticancer Effects

A recent study evaluated the cytotoxic effects of several quinazolinone derivatives on human cancer cell lines, including breast and lung cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The specific mechanisms of action include the inhibition of topoisomerase enzymes and induction of oxidative stress leading to cell death.

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, this compound may exhibit other pharmacological activities:

- Anti-inflammatory Effects : Some quinazolinone derivatives have shown potential in reducing inflammation markers in vitro.

- Antioxidant Activity : The presence of various functional groups may contribute to free radical scavenging properties.

Q & A

Basic: What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis involves:

- Oxadiazole ring formation : Condensation of hydrazides with carboxylic acid derivatives using catalysts like phosphorus oxychloride (POCl₃) under reflux .

- Quinazolinone core synthesis : Cyclization of anthranilic acid derivatives with phenethylamine, followed by thioether linkage formation via nucleophilic substitution .

- Coupling reactions : Microwave-assisted methods can enhance efficiency for coupling the oxadiazole and quinazolinone moieties, reducing reaction times .

Key conditions : Use anhydrous solvents (e.g., DMF, ethanol), temperature control (60–100°C), and catalysts (e.g., K₂CO₃) to optimize yield (typically 60–85%) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., thioether linkage at δ 3.8–4.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 491.36 for C₂₃H₁₅BrN₄O₂S) .

- X-ray crystallography : Resolves 3D conformation and crystallinity .

- HPLC-PDA : Assesses purity (>95% recommended for bioassays); impurities often arise from incomplete coupling or oxidation .

Basic: How should initial biological activity screening be designed for this compound?

- Target selection : Prioritize kinases or antimicrobial targets due to quinazolinone’s known inhibitory activity .

- In vitro assays :

- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., EGFR inhibition at 10 µM) .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus) .

- Controls : Include positive controls (e.g., imatinib for kinases) and solvent-only blanks to exclude artifacts .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed?

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 3-bromophenyl with 3-chloro or 3-fluoro) to assess halogen impact on activity .

- Bioisosteric replacements : Test oxadiazole vs. triazole rings to evaluate heterocycle influence on target binding .

- Data correlation : Use multivariate analysis to link electronic (Hammett σ) or steric parameters (Taft Es) with IC₅₀ values .

Advanced: What methodologies determine stability under varying physicochemical conditions?

- Forced degradation studies :

- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life .

Advanced: How to address contradictions in reported bioactivity data?

- Assay validation : Confirm reproducibility across multiple labs using standardized protocols (e.g., ATP concentration in kinase assays) .

- Impurity profiling : Isolate by preparative TLC and test individual impurities for off-target effects .

- Meta-analysis : Compare data across analogs (e.g., bromo vs. chloro derivatives) to identify substituent-specific trends .

Advanced: Which computational strategies predict target binding and pharmacokinetics?

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with oxadiazole nitrogen) .

- ADMET prediction : SwissADME estimates logP (~3.5) and bioavailability (Rule of Five compliance) .

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å indicates robust target engagement) .

Advanced: How to evaluate environmental fate and ecotoxicology?

- Degradation studies : Monitor hydrolysis/photolysis in simulated environmental matrices (e.g., EPA water) via LC-MS .

- Bioaccumulation assays : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to determine BCF (bioconcentration factor) .

- Toxicity screening : Algal growth inhibition (OECD 201) and zebrafish embryo assays (LC₅₀ determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.